Dorzagliatin

Übersicht

Beschreibung

Wirkmechanismus

- By activating glucokinase, dorzagliatin stimulates insulin production in the pancreas and promotes glucose uptake and utilization by the liver, leading to improved glycemic control .

- Insulin Regulation : this compound enhances the ability of the liver and pancreas to regulate glucose levels. It synchronizes glucose and hormonal signals, controlling hepatic glucose storage and production .

- Dosage : The recommended dosage is one 75 mg oral tablet twice daily, taken within 1 hour before breakfast and dinner. No dosage adjustment is required in patients with T2DM and chronic kidney disease .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Biochemische Analyse

Biochemical Properties

Dorzagliatin plays a significant role in biochemical reactions, particularly those involving glucose metabolism. It acts as a glucokinase activator, enhancing the function of this enzyme, which plays a crucial role in the regulation of carbohydrate metabolism .

Cellular Effects

This compound has profound effects on various types of cells, particularly those involved in glucose metabolism such as pancreatic beta cells and hepatocytes. It enhances insulin secretion in pancreatic cells and regulates glucose conversion in hepatocytes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with glucokinase, a key enzyme in glucose metabolism. By activating glucokinase, this compound enhances the conversion of glucose to glucose-6-phosphate, a critical step in both glycogenesis and glycolysis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown consistent effects over time. Its impact on glucose metabolism remains stable, with no significant degradation observed. Long-term effects on cellular function have been positive, with improved insulin secretion and glucose regulation observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with dosage. Lower doses result in improved glucose regulation, while higher doses continue to enhance insulin secretion without causing hypoglycemia. No significant toxic or adverse effects have been reported at high doses .

Metabolic Pathways

This compound is involved in the glucose metabolism pathway. It interacts with glucokinase, enhancing its activity and thereby promoting the conversion of glucose to glucose-6-phosphate. This can lead to increased glycogenesis and glycolysis, contributing to improved glucose regulation .

Subcellular Localization

Within cells, this compound likely localizes to regions where glucokinase is present, such as the cytoplasm. This allows it to effectively interact with and activate this enzyme, enhancing glucose metabolism .

Vorbereitungsmethoden

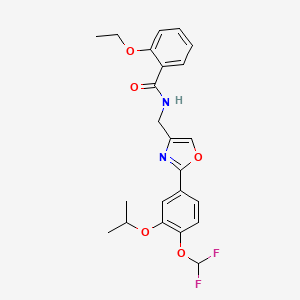

Die Synthese von RO-5305552 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion unter bestimmten Bedingungen. Die industriellen Produktionsmethoden sind so konzipiert, dass eine hohe Ausbeute und Reinheit des Endprodukts gewährleistet ist . Leider sind detaillierte Synthesewege und Reaktionsbedingungen proprietär und werden nicht öffentlich bekannt gegeben.

Analyse Chemischer Reaktionen

RO-5305552 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Gängige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

RO-5305552 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Werkzeug zur Untersuchung der Glucokinaseaktivierung und ihrer Auswirkungen auf den Glukosestoffwechsel verwendet . In der Biologie und Medizin wird es für sein Potenzial untersucht, die glykämische Kontrolle und die Funktion der Pankreas-β-Zellen bei Patienten mit Typ-2-Diabetes mellitus zu verbessern . In der Industrie wird es bei der Entwicklung neuer Antidiabetika eingesetzt .

Wirkmechanismus

RO-5305552 entfaltet seine Wirkung durch Aktivierung der Glucokinase, einem geschwindigkeitsbestimmenden Enzym, das hauptsächlich in Hepatozyten und Pankreas-β-Zellen exprimiert wird . Diese Aktivierung erhöht die enzymatische Aktivität der Glucokinase, was wiederum den Glukosestoffwechsel und die Insulinsekretion verstärkt . Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die Glukose-Sensorfunktion der Glucokinase und ihre Rolle bei der Aufrechterhaltung der Glukosehomöostase .

Wissenschaftliche Forschungsanwendungen

RO-5305552 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study glucokinase activation and its effects on glucose metabolism . In biology and medicine, it is being investigated for its potential to improve glycaemic control and pancreatic β-cell function in patients with type 2 diabetes mellitus . In industry, it is used in the development of new antidiabetic drugs .

Vergleich Mit ähnlichen Verbindungen

RO-5305552 ist unter den Glucokinase-Aktivatoren einzigartig aufgrund seines dualen Wirkmechanismus, der sowohl Leber als auch Pankreas anspricht . Ähnliche Verbindungen umfassen andere Glucokinase-Aktivatoren wie HMS-5552 und Sinogliatin . RO-5305552 zeichnet sich durch seine hohe Wirksamkeit und Spezifität bei der Verbesserung der glykämischen Kontrolle und der Funktion der Pankreas-β-Zellen aus .

Eigenschaften

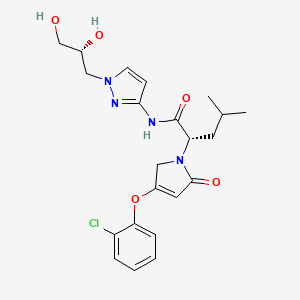

IUPAC Name |

(2S)-2-[3-(2-chlorophenoxy)-5-oxo-2H-pyrrol-1-yl]-N-[1-[(2R)-2,3-dihydroxypropyl]pyrazol-3-yl]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN4O5/c1-14(2)9-18(22(31)24-20-7-8-26(25-20)11-15(29)13-28)27-12-16(10-21(27)30)32-19-6-4-3-5-17(19)23/h3-8,10,14-15,18,28-29H,9,11-13H2,1-2H3,(H,24,25,31)/t15-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUMWSORCUWQJO-QAPCUYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=NN(C=C1)CC(CO)O)N2CC(=CC2=O)OC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=NN(C=C1)C[C@H](CO)O)N2CC(=CC2=O)OC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191995-00-2 | |

| Record name | Dorzagliatin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1191995002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dorzagliatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DORZAGLIATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X59W6980E8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate](/img/structure/B607107.png)